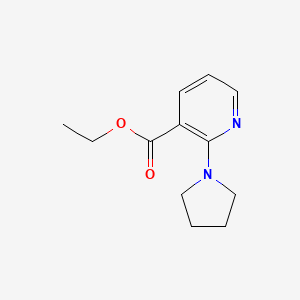

Ethyl 2-(1-pyrrolidinyl)nicotinate

Description

Contextualization within Nicotinate (B505614) Chemistry and Pyridine-Pyrrolidine Alkaloids

Ethyl 2-(1-pyrrolidinyl)nicotinate is a derivative of nicotinic acid, also known as niacin or vitamin B3. Nicotinic acid and its esters, collectively referred to as nicotinates, are a well-established class of compounds in both biochemistry and medicinal chemistry. atamanchemicals.comnih.gov The ethyl ester functional group in ethyl nicotinate, a related compound, is known to be a key structural feature in various applications, including its use as a rubefacient to stimulate blood circulation in topical preparations. atamanchemicals.com

The core of the molecule is a pyridine (B92270) ring, which is a fundamental heterocyclic structure found in a vast array of biologically active compounds. atamanchemicals.com The degradation of nicotinate has been studied in microorganisms, revealing complex enzymatic pathways. psu.edu

Furthermore, the presence of both a pyridine and a pyrrolidine (B122466) ring places this compound in the structural class of pyridine-pyrrolidine alkaloids. uomustansiriyah.edu.iq The most famous member of this class is nicotine (B1678760), a naturally occurring alkaloid found in the tobacco plant. uomustansiriyah.edu.iqwikipedia.org The biosynthesis of nicotine involves the coupling of a nicotinic acid derivative with a pyrrolidine-containing precursor. uomustansiriyah.edu.iq Synthetic routes to nicotine and its analogues often utilize derivatives of ethyl nicotinate and pyrrolidine-based starting materials. For instance, a patented method for the synthesis of racemic nicotine involves the condensation of ethyl nicotinate with N-vinylpyrrolidone. google.comgoogle.com This highlights the role of nicotinate esters as key building blocks in the construction of the pyridine-pyrrolidine alkaloid scaffold.

Significance of the Pyrrolidine Moiety in Heterocyclic Systems

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a highly significant structural motif in medicinal chemistry and drug discovery. nih.govfrontiersin.org This ring system is a core component of numerous natural products, including many alkaloids, and is present in a significant number of FDA-approved drugs. wikipedia.orgnih.gov

The importance of the pyrrolidine moiety can be attributed to several key factors:

Stereochemistry and 3D Structure: The non-planar, puckered nature of the pyrrolidine ring allows for the creation of well-defined three-dimensional structures. This "pseudorotation" enables a more thorough exploration of the pharmacophore space, which is crucial for the design of selective and potent drug candidates. nih.govdntb.gov.ua The presence of stereogenic centers on the pyrrolidine ring can lead to different biological activities for different stereoisomers. nih.govdntb.gov.ua

Physicochemical Properties: The nitrogen atom within the pyrrolidine ring imparts basicity and can act as a hydrogen bond acceptor, which are important properties for molecular interactions with biological targets. nih.gov Substituents on the pyrrolidine ring can be used to modulate these properties and optimize the pharmacokinetic profile of a molecule.

Synthetic Versatility: The pyrrolidine ring can be readily synthesized and functionalized, making it a versatile scaffold for the development of new bioactive compounds. frontiersin.org It is often used as a building block in the synthesis of more complex molecules. frontiersin.org

The pyrrolidine scaffold is found in drugs with a wide range of therapeutic applications, including antiviral, anticancer, anti-inflammatory, and anticonvulsant agents. frontiersin.org For example, certain pyrrolidine derivatives have been investigated as antagonists for chemokine receptors, which are involved in cancer metastasis and inflammatory disorders. frontiersin.org

Overview of Academic Research Trajectories for Nicotinate Derivatives

Research into nicotinate derivatives has followed several distinct, yet often interconnected, trajectories. A significant area of focus has been the development of new synthetic methodologies to create a diverse range of substituted nicotinates. These methods often aim to improve efficiency, reduce environmental impact, and allow for the introduction of various functional groups onto the pyridine ring. chemicalbook.com

In the field of medicinal chemistry, nicotinate esters and their derivatives are widely explored for their potential therapeutic applications. For instance, methyl nicotinate, a closely related compound, is used topically as a rubefacient and vasodilator to treat muscle and joint pain. nih.govwikipedia.orgdrugbank.com This vasodilatory effect is attributed to the enhancement of local blood flow. drugbank.com Researchers have also investigated nicotinate derivatives for their potential in treating a variety of conditions, including vascular and respiratory disorders. chemicalbook.com

Another important research avenue is the use of nicotinate derivatives as precursors in the synthesis of more complex biologically active molecules, such as the pyridine-pyrrolidine alkaloids mentioned previously. The development of efficient synthetic routes to these alkaloids is of great interest for both academic research and the pharmaceutical industry. google.comgoogle.com The chemical reactivity of the nicotinate system makes it a valuable starting point for building intricate molecular architectures.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-pyrrolidin-1-ylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-2-16-12(15)10-6-5-7-13-11(10)14-8-3-4-9-14/h5-7H,2-4,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMHRYTAKWZLIIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=CC=C1)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90695126 | |

| Record name | Ethyl 2-(pyrrolidin-1-yl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90695126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852180-79-1 | |

| Record name | Ethyl 2-(1-pyrrolidinyl)-3-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=852180-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-(pyrrolidin-1-yl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90695126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Advanced Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of ethyl 2-(1-pyrrolidinyl)nicotinate. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively, allowing for a detailed structural map of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals corresponding to the protons of the pyrrolidine (B122466) ring, the ethyl ester group, and the pyridine (B92270) ring. The chemical shifts (δ) are influenced by the electronic environment of each proton. For example, the protons on the pyridine ring typically appear in the downfield region due to the ring's aromaticity and the electron-withdrawing nature of the nitrogen atom. The protons of the ethyl group and the pyrrolidine ring appear in the upfield region.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum for this compound would be expected to show distinct signals for the carbonyl carbon of the ester, the carbons of the pyridine and pyrrolidine rings, and the two carbons of the ethyl group. The chemical shifts of the carbon atoms in the pyridine ring are particularly informative for confirming the substitution pattern.

Table 1: Predicted NMR Data for this compound

This table presents predicted data based on typical chemical shifts for similar structural motifs.

| Atom Type | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| Pyridine Ring-H | 7.0 - 8.5 | 110 - 160 |

| Pyrrolidine Ring-H | 1.8 - 3.5 | 25 - 50 |

| Ethyl Ester -CH₂- | ~4.3 | ~60 |

| Ethyl Ester -CH₃ | ~1.3 | ~14 |

| Ester C=O | - | ~168 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key expected absorption bands include:

C=O Stretch: A strong absorption band is expected in the region of 1700-1730 cm⁻¹ due to the stretching vibration of the carbonyl group in the ethyl ester.

C-O Stretch: The C-O single bond of the ester group will show a strong absorption in the 1100-1300 cm⁻¹ region.

C-N Stretch: The stretching vibration of the C-N bond between the pyridine ring and the pyrrolidine nitrogen will appear in the 1250-1350 cm⁻¹ range.

Aromatic C=C and C=N Stretches: The pyridine ring will display several absorption bands in the 1450-1600 cm⁻¹ region, characteristic of aromatic ring systems.

Aliphatic C-H Stretches: The C-H bonds of the pyrrolidine and ethyl groups will show stretching vibrations just below 3000 cm⁻¹.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Ester | C=O Stretch | 1700 - 1730 |

| Ester | C-O Stretch | 1100 - 1300 |

| Amine | C-N Stretch | 1250 - 1350 |

| Aromatic Ring | C=C, C=N Stretches | 1450 - 1600 |

| Alkyl Groups | C-H Stretch | 2850 - 2980 |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis (e.g., LC-MS)

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation patterns, which can further confirm its structure. When coupled with liquid chromatography (LC-MS), it also provides a powerful method for separation and identification.

In a typical mass spectrum, the molecule will be ionized, and the resulting molecular ion peak ([M]⁺ or protonated molecule [M+H]⁺) will confirm the molecular weight. For this compound (C₁₂H₁₆N₂O₂), the expected molecular weight is approximately 220.27 g/mol . High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further solidifying the elemental composition. rsc.org

The fragmentation pattern observed in the mass spectrum can also be predicted. Common fragmentation pathways would likely involve the loss of the ethoxy group (-OCH₂CH₃) from the ester, or cleavage of the pyrrolidine ring.

Advanced Chromatographic Techniques for Purity Assessment and Isomeric Separation (e.g., HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are essential for determining the purity of this compound and for separating it from any impurities or isomers. mdpi.com These techniques separate components of a mixture based on their differential interactions with a stationary phase and a mobile phase.

A typical HPLC or UPLC method for this compound would utilize a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. nih.govnih.gov A detector, such as a UV-Vis diode array detector (DAD), would be used to monitor the elution of the compound, which would absorb UV light due to its aromatic pyridine ring. mdpi.comresearchgate.net The retention time of the compound is a characteristic property under specific chromatographic conditions, and the area of the peak is proportional to its concentration, allowing for quantitative purity analysis. These methods are highly sensitive and can detect even trace amounts of impurities. mdpi.com

X-ray Crystallography for Solid-State Structure Determination of Related Compounds

While specific X-ray crystallography data for this compound may not be readily available in public literature, the technique is invaluable for determining the precise three-dimensional arrangement of atoms in the solid state for related structures. For instance, crystallographic analysis of similar nicotinate (B505614) or quinolinate compounds provides insight into bond lengths, bond angles, and intermolecular interactions. nih.gov

Such studies on related molecules, like nicotinate mononucleotide complexes, reveal detailed information about the conformation of the pyridine ring and its substituents. nih.gov This information can be used to build accurate molecular models and to understand the steric and electronic properties of this compound in the solid phase.

Structure Activity Relationship Sar Studies of Pyrrolidinyl Substituted Nicotinates

Elucidating the Influence of Pyrrolidinyl Substituents on Molecular Activity

The pyrrolidine (B122466) ring is a prevalent scaffold in medicinal chemistry due to its three-dimensional structure and the stereochemical complexity it introduces. tcichemicals.com The nature and placement of substituents on the pyrrolidine ring can profoundly impact a molecule's interaction with its biological target.

In the context of nicotinic ligands, the pyrrolidine nitrogen of nicotine (B1678760) itself is known to be a crucial hydrogen bond acceptor. pnas.org For derivatives like Ethyl 2-(1-pyrrolidinyl)nicotinate, modifications to the pyrrolidine ring would be expected to modulate activity significantly. SAR studies on related compounds have shown that:

Stereochemistry: The stereochemistry at the chiral centers of the pyrrolidine ring is often a critical determinant of biological activity. For instance, in a series of 3,4-disubstituted pyrrolidine acid analogs, the cis-3R,4S isomer was identified as the preferred stereochemistry for potent dual PPARα/γ agonism. nih.gov This highlights the importance of the spatial arrangement of substituents for optimal receptor fit.

Ring Substitution: The introduction of substituents on the pyrrolidine ring can alter potency and selectivity. Studies on polyhydroxylated pyrrolidine alkaloids have demonstrated that the nature of substituents on an attached aryl ring can affect both the potency and selectivity of glycosidase inhibition. nih.gov In a series of 5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin derivatives, fluorination at the 4-position of the pyrrolidine ring led to a 100- to 1000-fold increase in inhibitory activity against caspases compared to methoxy (B1213986) analogues. This suggests that even subtle electronic and steric changes can have dramatic effects.

N-Substitution: The substituent on the pyrrolidine nitrogen is also a key factor. In many active compounds, this is a methyl group, as seen in nicotine. Altering this group would likely impact the basicity and steric profile of the nitrogen, thereby affecting its interaction with the receptor.

Table 1: Hypothetical Influence of Pyrrolidinyl Substitution on Activity This interactive table illustrates potential SAR trends for hypothetical analogs of this compound, based on general principles from related compounds.

| Substituent Position | Substituent Type | Expected Impact on Activity | Rationale |

| Pyrrolidine C3 | Hydroxyl | Potentially increased polarity and new H-bonding opportunities | May alter solubility and receptor interactions. |

| Pyrrolidine C4 | Fluoro | Increased potency | Fluorine can enhance binding through favorable electronic interactions. |

| Pyrrolidine C3/C4 | cis vs. trans | Significant difference in activity | Stereochemistry dictates the 3D shape and fit into the binding pocket. nih.gov |

| Pyrrolidine N1 | Demethylation (H) | Likely decreased activity | The N-methyl group is often crucial for optimal interactions in nicotinic ligands. |

Impact of Pyridine (B92270) Ring Substitution Patterns on Ligand-Receptor Interactions

The pyridine ring is the core pharmacophore of nicotinic ligands, with its nitrogen atom being a key hydrogen bond acceptor in receptor binding. pnas.org Substitutions on the pyridine ring can dramatically alter a ligand's affinity, selectivity for different nAChR subtypes (e.g., α4β2 vs. α7), and functional activity (agonist, antagonist, or partial agonist).

For a compound like this compound, the pyrrolidinyl group is at the 2-position. SAR studies on other pyridyl compounds provide valuable insights:

Position of Substitution: The location of substituents is critical. Studies on 2-aminopyrimidines (a bioisostere of aminopyridine) as histamine (B1213489) H4 receptor ligands showed that optimization of the 6-position led to significant increases in potency. nih.gov

Nature of Substituents: The electronic and steric properties of the substituents are paramount. A study on 3-aminopyridine (B143674) derivatives found that while amide derivatives had low affinity for nAChRs, their reduction to the corresponding amines resulted in compounds with nanomolar affinity. nih.gov This indicates a preference for a basic amino group over an amide in that position.

Table 2: Hypothetical Impact of Pyridine Ring Substitution on nAChR Affinity This interactive table shows potential SAR trends for substitutions on the pyridine ring of this compound.

| Substituent Position | Substituent Type | Expected Impact on nAChR Affinity | Rationale |

| Pyridine C4 | Chloro | May increase or decrease affinity | Halogen substitution alters electronics and can lead to specific interactions. |

| Pyridine C5 | Amino | Potentially increased affinity | An amino group can act as a hydrogen bond donor, forming new receptor contacts. |

| Pyridine C6 | Methyl | May be tolerated or enhance affinity | Small alkyl groups can fill hydrophobic pockets without causing steric clash. |

| Pyridine N | Quaternization | Loss of activity | The lone pair on the pyridine nitrogen is typically essential for hydrogen bonding. |

Role of the Ester Functionality in Modulating Bioactivity Profiles

Prodrug Function: Nicotinate (B505614) esters can act as prodrugs. They are often more lipophilic than the parent carboxylic acid (nicotinic acid), which can enhance their ability to cross biological membranes, such as the skin or the blood-brain barrier. Once in the target tissue or systemic circulation, they can be hydrolyzed by esterase enzymes to release the active parent compound.

Modulation of Physicochemical Properties: The nature of the alcohol part of the ester (in this case, ethanol (B145695) to form the ethyl ester) directly influences the molecule's lipophilicity, solubility, and rate of hydrolysis. Replacing the ethyl group with larger or more complex alkyl or aryl groups would produce a series of compounds with varying physicochemical properties and, consequently, different absorption and distribution profiles.

Stability and Duration of Action: The stability of the ester bond to hydrolysis determines the compound's half-life and duration of action. Carbamate esters, for example, are generally more stable to hydrolysis than carboxylate esters, leading to a longer duration of action. pharmacy180.com

Table 3: Hypothetical Role of the Ester Group in Bioactivity This interactive table illustrates how modifications to the ester group of this compound could affect its properties.

| Ester Modification | Property Affected | Expected Outcome | Rationale |

| Hydrolysis to Carboxylic Acid | Bioactivity | Potentially altered receptor affinity and function | The parent acid may have a different binding profile than the ester. |

| Change to Methyl Ester | Lipophilicity/Hydrolysis Rate | Slightly less lipophilic, potentially faster hydrolysis | Smaller alkyl groups can alter membrane permeability and enzyme kinetics. |

| Change to Propyl/Butyl Ester | Lipophilicity/Hydrolysis Rate | Increased lipophilicity, potentially slower hydrolysis | Larger alkyl groups increase lipophilicity but may hinder enzyme access. |

| Change to Amide | Chemical Stability | Increased stability | Amides are generally less susceptible to hydrolysis than esters. nih.gov |

Comparative SAR Analysis with Related Pyridine and Pyrrolidine Scaffolds

To fully understand the potential SAR of this compound, it is useful to compare it with other well-studied pyridine and pyrrolidine-containing scaffolds that target nAChRs.

Comparison with Nicotine: Nicotine, or 3-(1-methylpyrrolidin-2-yl)pyridine, is the prototypical nAChR agonist. A key difference is the position of the pyrrolidine ring (position 2 in the target compound versus position 3 in nicotine) and the presence of the ethyl nicotinate group. The change in the substitution pattern on the pyridine ring from position 3 to 2 would significantly alter the geometry and electronic distribution of the molecule, leading to a different binding mode and pharmacological profile.

Comparison with Pyrrolidinyl Benzofurans and Benzodioxanes: A series of pyrrolidinyl-substituted benzofurans and benzodioxanes have been developed as selective α4β2 nAChR ligands. nih.govresearchgate.net In these compounds, the pyridine ring of nicotine is replaced by a larger, rigid benzofuran (B130515) or benzodioxane system. These studies have shown that hydroxylation at specific positions on the benzene (B151609) ring leads to high α4β2 affinity and selectivity over other subtypes. nih.gov This highlights the importance of the aromatic moiety and its substitution pattern in achieving receptor subtype selectivity.

Comparison with 2-Aminopyridine Derivatives: 2-Aminopyridine derivatives are another class of compounds that have been investigated as nAChR ligands. Research has shown that for these scaffolds, the amino group is a key feature for activity. The pyrrolidine group in this compound can be considered a cyclic, more constrained analog of a dialkylamino group. The SAR of 2-aminopyridines, where substitutions on the amino group and the pyridine ring are varied, can provide clues as to which interactions are favorable at the 2-position.

By analyzing these related but distinct chemical series, a broader understanding of the key structural requirements for interaction with nicotinic and other receptors can be achieved. This comparative approach allows medicinal chemists to draw inferences about which molecular features of this compound are most likely to be critical for its biological activity and provides a rational basis for the design of future analogs.

Mechanistic Investigations and Computational Chemistry Applications

Quantum Chemical Calculations (e.g., DFT, AM1, PM3) for Conformational Analysis and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are particularly powerful for analyzing the conformational landscape and electronic structure of complex organic molecules, including heterocyclic systems related to Ethyl 2-(1-pyrrolidinyl)nicotinate.

Conformational analysis identifies the most stable three-dimensional arrangements of a molecule, which is crucial for its biological activity and reactivity. Computational methods can predict the relative energies of different conformers and the energy barriers between them.

Electronic properties, such as the distribution of electron density, can be visualized through molecular electrostatic potential (MEP) maps. These maps are valuable for predicting sites susceptible to electrophilic or nucleophilic attack. For instance, in studies of substituted nicotinonitrile derivatives, DFT calculations have been used to create MEP maps where high negative potential zones (typically colored red) indicate likely sites for electrophilic attack, and high positive potential zones (blue) suggest centers for nucleophilic attack nih.gov. Such analyses reveal that pyridine (B92270) derivatives are polyfunctional compounds with multiple sites for potential reactions nih.gov.

These computational tools provide a theoretical framework that complements experimental data, offering a deeper understanding of a molecule's behavior at the atomic level chemrxiv.org.

Molecular Modeling and Docking Studies for Predictive Ligand-Receptor Binding

Molecular modeling and docking are computational techniques used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein receptor nih.gov. This approach is central to structure-based drug design, enabling the prediction of binding modes and affinities, which helps in prioritizing compounds for synthesis and biological testing nih.gov.

The process involves generating multiple possible orientations (poses) of the ligand within the receptor's binding site and then using a scoring function to rank them nih.gov. For compounds containing a pyrrolidine (B122466) ring, such as certain pyrrolidinedione derivatives identified as inhibitors of the bacterial enzyme MurA, docking studies have been instrumental. These studies predicted that the compounds bind to the target without forming covalent bonds with key cysteine residues, a prediction that was later confirmed experimentally nih.gov.

Docking analyses can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-receptor complex. For example, in the case of MurA inhibitors, modeling suggested that a biaryl system on the pyrrolidinedione scaffold was important for interacting with an arginine residue (Arg120) and for stabilizing the molecule's active conformation through intramolecular CH-π interactions nih.gov. Such insights are critical for optimizing ligand structure to enhance binding affinity and selectivity researchgate.netrsc.org.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Bioactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of compounds with their biological activity mdpi.com. By building mathematical models, QSAR can predict the activity of new, unsynthesized compounds, thereby accelerating the drug discovery process nih.govplos.orgplos.orgresearchgate.net.

A 3D-QSAR study was conducted on a series of (S)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-6-methoxybenzamides, which share the (1-ethyl-2-pyrrolidinyl) core with the subject compound, to analyze their affinity for the dopamine D2 receptor nih.gov. In this study, the multilinear Partial Least Squares (PLS) algorithm was employed. The process involved:

Conformational Analysis: Determining the low-energy conformations of the ligands.

Molecular Alignment: Aligning the compounds based on a template molecule, (-)-piquindone, to ensure their pharmacologically active conformations were compared nih.gov.

Descriptor Generation: Using the GRID program to generate descriptors that quantify the steric and electronic properties of the molecules nih.gov.

Model Building and Validation: A set of 40 compounds was used to build the model, which was then tested on a separate set of 18 compounds. The model's stability and predictive power were confirmed through various cross-validation experiments nih.gov.

The resulting model demonstrated good stability and predictive ability, indicating that the specific conformations and alignment of the ligands were crucial for the model's success nih.gov.

| Parameter | Value | Description |

|---|---|---|

| Calibration Compounds | 40 | Number of compounds used to build the QSAR model. |

| Test Compounds | 18 | Number of compounds used to externally validate the model. |

| Cross-Validated Q² (leave-one-out) | 62% | Indicates the internal predictive ability and stability of the model. |

| Predicted Q² (Test Set) | 62% | Confirms the model's ability to predict the activity of new compounds. |

Computational Approaches to Understanding Reaction Mechanisms and Stereoselectivity

Computational chemistry provides powerful tools for mapping out the entire energy landscape of a chemical reaction, offering insights into its mechanism and selectivity that are often difficult to obtain through experiments alone mdpi.com. Quantum chemical studies have been performed on the synthesis of pyrrolidinedione derivatives, which involves the formation of a pyrrolidine ring system nih.govrsc.orgresearchgate.net.

These studies have elucidated a multi-step reaction sequence that includes Michael addition, a Nef-type rearrangement, and cyclization rsc.orgresearchgate.net. By calculating the energies of reactants, intermediates, transition states, and products, researchers can determine the activation energy for each step, identifying the rate-determining step and exploring the feasibility of different pathways nih.govmdpi.com.

Key findings from these mechanistic studies include:

The initial deprotonated nitromethane addition to a coumarin derivative has a relatively low energy barrier rsc.org.

A subsequent proton transfer step within the nitromethyl group has a significantly higher energy barrier rsc.org.

The migration of an oxygen atom (Nef-type rearrangement) is facilitated by the presence of a water molecule, which lowers the activation energy rsc.org.

The final cyclization step to form the pyrrolidine ring proceeds with a very low energy barrier once a necessary tautomerization has occurred rsc.orgresearchgate.net.

| Reaction Step | Description | Activation Energy (kJ mol⁻¹) |

|---|---|---|

| Michael Addition | Addition of deprotonated nitromethane to coumarin. | 21.7 |

| Proton Transfer | Tautomerization of the nitromethyl group. | 197.8 |

| Oxygen Migration | Nef-type rearrangement assisted by a water molecule. | 142.4 |

| Tautomerization for Cyclization | Formation of hydroxy-N-hydroxyiminomethyl group. | 178.4 |

| Cyclization | Formation of the pyrrolidine ring. | 11.9 |

Biological Activity Screening and Modulatory Potential of Pyrrolidinyl Nicotinates and Their Derivatives

Assessment of Vasodilatory Properties

Nicotinic acid, a structural relative of ethyl 2-(1-pyrrolidinyl)nicotinate, is known for its pharmacological effects, including significant changes in plasma lipid and lipoprotein levels. nih.gov A notable side effect of nicotinic acid is cutaneous vasodilation, commonly known as flushing. nih.gov This vascular effect is a key consideration in its clinical use. While direct studies on the vasodilatory properties of this compound are not extensively detailed in the provided results, the known effects of the parent compound, nicotinic acid, suggest a potential for similar activity. The mechanisms behind nicotinic acid's vascular effects are linked to the G protein-coupled receptor GPR109A. nih.gov The evaluation of this compound would likely involve assessing its interaction with this receptor and subsequent downstream signaling pathways that lead to vasodilation. Further research is needed to specifically determine if the ethyl and pyrrolidinyl substitutions alter the vasodilatory profile compared to nicotinic acid.

Exploration of Anti-fibrotic Potential in Related Nicotinate (B505614) Derivatives

While direct evidence for the anti-fibrotic potential of this compound is not available in the provided search results, research into related compounds offers some insights. Retinoic acid receptor (RAR) agonists have been identified as potent proliferators of cardiac progenitor cells, a finding that could have implications for regenerative therapies for cardiac dysfunction. nih.gov Notably, these agonists did not proliferate human cardiac fibroblasts, the primary cell type involved in cardiac fibrosis. nih.gov All-trans retinoic acid (ATRA), a known RAR agonist, has been shown to inhibit the proliferation of murine cardiac fibroblasts. nih.gov Given that this compound contains a nicotinate structure, which is related to compounds that can modulate RARs, exploring its potential effects on fibroblast proliferation and fibrosis is a logical area for future investigation. The specificity of action on progenitor cells versus fibroblasts is a critical aspect of this potential therapeutic application.

Investigation of Potential Anti-inflammatory and Analgesic Activities

The potential anti-inflammatory and analgesic activities of pyrrolidinyl and nicotinate derivatives are areas of active investigation. For instance, a synthesized pivalate-based Michael product, ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate, has demonstrated both anti-inflammatory and analgesic properties. nih.gov This compound showed significant anti-COX-1 and 5-LOX inhibitory activity in vitro, suggesting a mechanism for its anti-inflammatory effects. nih.gov In vivo studies using carrageenan-induced paw edema and hot plate tests confirmed its anti-inflammatory and analgesic efficacy. nih.gov

Similarly, certain pyrrolidinomorphinan derivatives have been found to exhibit analgesic activity in writhing tests, an effect antagonized by naloxone, indicating mediation through the opioid system. researchgate.net These compounds also displayed anti-inflammatory activity in formalin and histamine (B1213489) edema models. researchgate.net While these studies focus on derivatives, they highlight the potential of the pyrrolidine (B122466) and nicotinate scaffolds in developing new therapeutic agents for pain and inflammation. mdpi.commdpi.comresearchgate.net

Screening for Activity Against Specific Biological Targets

Nicotinic Acetylcholine (B1216132) Receptors (nAChR) Interactions and Modulation

Nicotinic acetylcholine receptors (nAChRs) are crucial for various physiological functions, and their modulation by different compounds is a significant area of research. nih.govmdpi.com Studies on nicotine (B1678760) analogs, which share structural similarities with this compound, have revealed important insights into nAChR interactions. A "methyl scan" of the pyrrolidinium (B1226570) ring of nicotine demonstrated that modifications at different positions uniquely alter the interactions with α7 and α4β2 nAChR subtypes. nih.govfda.gov For example, replacing the 1'-N-methyl group with an ethyl group significantly reduced interaction with α4β2 receptors but not α7 receptors. nih.govfda.gov This highlights the potential for specific substitutions on the pyrrolidine ring to confer selectivity for different nAChR subtypes.

The agonist binding site of nAChRs is located at the interface between an α subunit and an adjacent subunit. nih.gov The conformational dynamics of this binding site are critical for channel activation. elifesciences.org Various natural and synthetic compounds, including alkaloids and peptides, have been identified as agonists, antagonists, or modulators of nAChRs. nih.gov Given the structural relationship of this compound to nicotine, it is plausible that it could also interact with and modulate nAChR activity. Further investigation is required to determine its specific binding affinities and functional effects on different nAChR subtypes.

Table 1: Effects of Pyrrolidinium Ring Modifications on nAChR Interactions

| Modification | Effect on α4β2 nAChR Interaction | Effect on α7 nAChR Interaction | Reference |

| Replacement of 1'-N-methyl with ethyl group | Significantly reduced | Not significantly affected | nih.govfda.gov |

| Addition of a second 1'-N-methyl group | Significantly reduced | Not significantly affected | nih.govfda.gov |

| 2'-methylation | - | Enhanced binding and agonist potency | nih.govfda.gov |

| 3'- and 5'-trans-methylations | Poorly tolerated | Well tolerated | nih.govfda.gov |

| 4'-methylation | - | Decreased potency and efficacy | nih.govfda.gov |

This table is based on data from a "methyl scan" of the pyrrolidinium ring of nicotine.

Kappa-Opioid Receptor Agonism

The kappa-opioid receptor (KOR) is a G protein-coupled receptor involved in mediating various effects, including nociception, consciousness, and mood. wikipedia.org KOR agonists have shown potent analgesic effects in various pain models. nih.gov However, their clinical use has been limited by side effects such as dysphoria and sedation. nih.gov

Research into novel KOR agonists has focused on developing compounds with improved side-effect profiles. mdpi.com One approach involves the synthesis of N-[2-(1-pyrrolidinyl)ethyl]acetamides. nih.gov Conformational analysis of these compounds suggested that their ability to adopt a conformation similar to the known KOR agonist U-50488 is crucial for their activity. nih.gov The most potent compound in this series, 2-(3,4-dichlorophenyl)-N-methyl-N-[(1S)-1-phenyl-2-(1-pyrrolidinyl)ethyl] acetamide, was found to be significantly more active than U-50488 in vitro and demonstrated potent analgesic effects in vivo. nih.gov

This research highlights the potential for pyrrolidine-containing structures to serve as scaffolds for the design of novel KOR agonists. While there is no direct evidence from the provided search results on the KOR agonist activity of this compound, its structural components suggest that it could be a candidate for investigation in this area. psu.edu

Inhibition of Viral Replication (e.g., HIV-1 Reverse Transcriptase) by Related Nicotinate Derivatives

The search for effective antiviral agents is a cornerstone of medicinal chemistry, with viral enzymes being prime targets for therapeutic intervention. A critical enzyme in the life cycle of retroviruses, such as the Human Immunodeficiency Virus Type 1 (HIV-1), is reverse transcriptase (RT). youtube.com This enzyme is essential for the virus as it transcribes the viral single-stranded RNA genome into double-stranded DNA, which is then integrated into the host cell's genome, establishing a permanent infection. youtube.com

The inhibition of HIV-1 reverse transcriptase is a proven strategy for treating HIV infections. nih.gov The two main classes of drugs that target this enzyme are nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs) and non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govnih.gov NRTIs act as prodrugs that are phosphorylated within the host cell and then compete with natural deoxynucleotides for incorporation into the nascent viral DNA chain. nih.gov Because they typically lack the 3'-hydroxyl group necessary for forming the next phosphodiester bond, they act as chain terminators, halting DNA synthesis. nih.govnih.gov

While specific studies focusing on this compound are not prominent, the broader class of pyridine-containing compounds, to which nicotinates belong, has been investigated for various therapeutic properties, including antimicrobial and antiviral activities. mdpi.com Research has shown that nicotinic acid (niacin) itself may possess antiviral properties and can play a role in modulating the immune response. osf.io In the context of HIV, niacin supplementation has been studied for its ability to control excess tryptophan oxidation, a pathway linked to immune activation and disease progression. nih.gov The potential for nicotinate derivatives to act as antiviral agents is an area of ongoing research, leveraging the established success of targeting viral enzymes like reverse transcriptase. youtube.commdpi.com

Examination of Cellular Pathways and Metabolic Involvement of Related Compounds

Nicotinate and its derivatives are metabolically significant molecules, primarily serving as precursors for the synthesis of the essential coenzymes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP+). nih.gov These coenzymes are vital for a vast number of cellular redox reactions. reactome.org

The primary route for converting extracellular nicotinate into NAD+ in mammals is the Preiss-Handler pathway. nih.govreactome.org This salvage pathway involves a series of enzymatic steps that transform nicotinic acid into the final coenzyme. The process begins with the transport of nicotinate into the cytosol, followed by its conversion to nicotinic acid mononucleotide (NaMN). NaMN is then adenylated to form nicotinic acid adenine dinucleotide (NaAD), which is finally amidated to yield NAD+. nih.gov

The key enzymatic events in the Preiss-Handler pathway are summarized below.

Key Enzymes in the Preiss-Handler Pathway

| Enzyme | Function |

|---|---|

| NAPRT1 | Transfers a phosphoribose group to Nicotinate (NCA) to form Nicotinic acid mononucleotide (NAMN). reactome.org |

| NMNAT2 | Transfers an adenylyl group from ATP to NAMN to yield Nicotinic acid adenine dinucleotide (NAAD). reactome.org |

| NADSYN1 | Amidates NAAD to form the final product, NAD+. reactome.org |

Beyond this primary synthesis pathway, organisms also possess distinct degradation pathways for nicotinate. kegg.jp Furthermore, many nicotinate esters, including ethyl nicotinate, function as prodrugs. nih.gov In biological systems, they are metabolized—typically through hydrolysis—to release the active parent compound, nicotinic acid, which can then enter metabolic pathways like the Preiss-Handler pathway. nih.gov This metabolic activation is a critical aspect of their biological activity.

Studies on Enzymatic Hydrolysis and Chemical Stability in Biological Media

The chemical and biological stability of nicotinate esters is a key determinant of their function as prodrugs. These compounds are designed to undergo conversion to the active nicotinic acid in vivo, a process driven by both chemical and enzymatic hydrolysis. nih.govnih.gov

Studies have shown that nicotinate esters exhibit pseudo-first-order degradation kinetics in aqueous buffers, a process that is subject to both acid and base catalysis. nih.gov However, their breakdown is significantly accelerated in biological media due to the presence of enzymes. Porcine esterase, for example, was found to increase the hydrolysis rate of a fluorobutyl nicotinate ester by more than 200 times compared to the rate of chemical hydrolysis at a physiological pH of 7.4. nih.gov

The enzymatic hydrolysis of ethyl nicotinate has been specifically demonstrated in skin homogenates, where the ester is converted to nicotinic acid. researchgate.net This conversion follows Michaelis-Menten kinetics, indicating a saturable, enzyme-mediated process. The rate of hydrolysis is dependent on the initial concentration of the ester. nih.govresearchgate.net

Hydrolysis of Ethyl Nicotinate in 0.2% Skin Homogenate

| Initial Concentration of Ethyl Nicotinate (mM) | Amount of Nicotinic Acid Formed (nmol/mg protein/min) |

|---|---|

| 0.1 | 0.25 |

| 0.2 | 0.48 |

| 0.5 | 0.95 |

| 1.0 | 1.50 |

| 2.0 | 2.20 |

| 5.0 | 3.10 |

| 10.0 | 3.50 |

Data derived from hydrolysis profiles of ethyl nicotinate (EN) to nicotinic acid (NA). researchgate.net

The structure of the ester's alkyl chain also influences the rate of this enzymatic activity. A comparative study of methyl, ethyl, and butyl nicotinate in hairless mouse skin revealed differences in their metabolic rates, confirming that esterase activity is dependent on the alkyl chain length. nih.gov

Kinetic Parameters for Hydrolysis of Nicotinate Prodrugs in Skin

| Compound | Km (mM) | Vmax (nmol/h/mg protein) |

|---|---|---|

| Methyl Nicotinate (MN) | 1.17 | 37.0 |

| Ethyl Nicotinate (EN) | 2.38 | 36.9 |

| Butyl Nicotinate (BN) | 3.33 | 34.2 |

Data from in vitro hydrolysis studies using hairless mouse skin homogenate. nih.gov

These findings collectively demonstrate that nicotinate esters are readily hydrolyzed in biological environments, a process dominated by esterase enzymes. This biotransformation is essential for the release of nicotinic acid, allowing it to exert its biological effects.

Future Directions and Emerging Research Areas

Rational Design and Synthesis of Novel Pyrrolidinyl-Nicotinate Analogues with Tailored Specificity

The principle of rational drug design is central to evolving the ethyl 2-(1-pyrrolidinyl)nicotinate scaffold. This approach leverages an understanding of the relationship between a molecule's structure and its biological activity to design new analogues with improved, specific properties. By starting with a known molecule, such as a selective receptor antagonist, researchers can systematically modify its structure to target other receptors or enzymes. nih.gov

Molecular modeling, for instance, aids in the design and stereoselective synthesis of new classes of compounds, such as rigidified pyrrolidone-based activators of Protein Kinase C (PKC), an enzyme family implicated in cancer. nih.govebi.ac.uk Similarly, X-ray crystallography of a target protein bound to a ligand can reveal key interactions, guiding the design of novel derivatives. This was demonstrated in the development of a new class of progesterone (B1679170) receptor partial agonists based on a pyrrolidine (B122466) ring, designed to fit the receptor's ligand-binding domain. ebi.ac.uk The goal is to create analogues with high affinity for a specific biological target while minimizing off-target effects, thereby increasing therapeutic efficacy and reducing potential side effects. The synthesis of these rationally designed compounds often involves multi-step processes to incorporate specific chemical features that fine-tune their interaction with the target. nih.gov

Table 1: Examples of Rational Design Strategies for Pyrrolidine Derivatives

| Starting Point / Concept | Target | Resulting Compound Class | Key Finding | Reference |

|---|---|---|---|---|

| Selective neurokinin-1 receptor antagonist | Neurokinin-3 (NK3) receptor | Pyrrolidine derivatives | Orally active NK3 antagonists with potential antipsychotic effects. | nih.gov |

| Amide-based progesterone receptor (PR) partial agonist | Progesterone Receptor (PR) | N-alkylpyrrolidines | Potent and highly selective partial agonists of the PR. | ebi.ac.uk |

| Molecular modeling for PKC activators | Protein Kinase C (PKC) | Rigidified pyrrolidone analogues | Induction of apoptosis in prostate cancer cells. | nih.govebi.ac.uk |

| Conformationally restricted design | Sigma receptor | Tetrahydroisoquinoline derivatives | High-affinity ligands for the sigma receptor. | nih.gov |

Application in Targeted Protein Degradation Strategies (e.g., PROTACs) through Scaffold Integration

Targeted protein degradation (TPD) is a revolutionary therapeutic strategy that eliminates disease-causing proteins rather than just inhibiting them. nih.gov A leading TPD technology is the use of PROteolysis TArgeting Chimeras (PROTACs). PROTACs are bifunctional molecules composed of a ligand that binds to the target protein (the protein of interest, or POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. mdpi.comresearchgate.net This tripartite complex formation brings the E3 ligase close to the target protein, leading to the target's ubiquitination and subsequent degradation by the cell's proteasome. mdpi.comelifesciences.orgnih.gov

The this compound scaffold is a candidate for integration into PROTAC design. Depending on its inherent binding properties, it could be developed into a ligand for a novel POI or modified to bind to an E3 ligase. The key components of a PROTAC are modular, allowing for the strategic combination of different binders and linkers to achieve potent and selective degradation. researchgate.net While many current PROTACs utilize well-established E3 ligase ligands for enzymes like Cereblon (CRBN) or Von Hippel-Lindau (VHL), the discovery of new ligands for the vast family of over 600 human E3 ligases is a critical area of research to expand the scope of TPD. nih.govnih.gov The challenge lies in designing a PROTAC where the final molecule retains binding affinity for both the target and the E3 ligase and can effectively form a stable and productive ternary complex for ubiquitination. nih.govelifesciences.org

Exploration of New Biological Targets and Therapeutic Applications

The structural motifs within this compound—a substituted pyridine (B92270) ring and a pyrrolidine moiety—are present in compounds active against a wide range of biological targets. This suggests that derivatives of this scaffold could be explored for new therapeutic applications beyond their initial characterization.

Research into related structures has identified several potential areas of interest:

Neurokinin Receptors: Pyrrolidine derivatives have been rationally designed as potent antagonists for the neurokinin-3 (NK3) receptor, indicating potential for developing novel antipsychotics. nih.govresearchgate.net

Sigma Receptors: Conformationally restricted derivatives of 2-(1-pyrrolidinyl)ethylenediamines have shown high affinity for sigma receptors, which are implicated in various central nervous system disorders. nih.gov

Antitubercular Targets: Nicotinate (B505614) is a key metabolite in Mycobacterium tuberculosis. The enzyme nicotinate-nucleotide adenylyltransferase (NadD), which is essential for the bacterium's growth and has no direct human equivalent, represents an attractive drug target. plos.org

Anticancer Agents: Pyrrolidone analogues have been investigated as inhibitors of prostate cancer cell growth by targeting protein kinase C (PKC). nih.govebi.ac.uk Furthermore, new derivatives targeting the salicylate (B1505791) synthase MbtI, an enzyme essential for mycobacterial iron acquisition, have shown promising antitubercular activity. mdpi.com

The exploration for new applications would involve screening libraries of pyrrolidinyl-nicotinate analogues against a diverse panel of biological targets to identify novel activities.

Integration of High-Throughput Screening with Advanced Synthetic Techniques for Compound Library Generation

To explore the full potential of the this compound scaffold, a large and diverse library of related compounds is necessary. The integration of advanced, automated synthetic techniques with high-throughput screening (HTS) provides a powerful engine for drug discovery. nih.gov HTS leverages robotics, miniaturization, and data processing to test hundreds of thousands of compounds for activity against a specific biological target in a very short time. nih.govnih.govyoutube.com

The process typically involves:

Library Generation: Employing modern synthetic methods to create a large collection of structurally diverse pyrrolidinyl-nicotinate analogues.

Assay Development: Creating a robust and automated biological assay suitable for the HTS platform, such as measuring changes in membrane potential for ion channels or fluorescence for enzyme activity. nih.govcuanschutz.edu

Screening: Using automated robotic systems to perform the assay on the entire compound library. youtube.comyoutube.com Acoustic technology can be used to dispense nano-liter volumes of compounds, increasing efficiency and reducing the consumption of reagents. youtube.com

Hit Identification: Analyzing the vast amount of data generated to identify "hits"—compounds that show desired activity in the assay. youtube.com

This combination allows for the rapid identification of promising lead compounds from a large chemical space, which can then be selected for further optimization. nih.govyoutube.com

Table 2: Key Technologies in Modern High-Throughput Screening

| Technology | Function | Advantage | Reference |

|---|---|---|---|

| Robotic Automation | Handles liquids, plates, and performs assays | Increases speed, reduces manual error, enables 24/7 operation. | youtube.com |

| Acoustic Dispensing | Uses sound waves to transfer nano-liter volumes of liquid | Contactless transfer prevents contamination; miniaturization saves compounds and reagents. | youtube.com |

| Plate Readers (e.g., Envision) | Detects various signals like fluorescence, luminescence, and absorbance | Supports multiple assay types (e.g., AlphaScreen, HTRF) with high sensitivity and speed. | cuanschutz.edu |

| High-Content Imaging (e.g., Opera Phenix) | Automated microscopy and image analysis | Provides detailed cellular information (e.g., viability, protein localization, morphology). | cuanschutz.edu |

Development of Chemoinformatic and Machine Learning Approaches for SAR and ADMET Prediction

As large datasets are generated from HTS and synthetic efforts, chemoinformatics and machine learning (ML) have become indispensable tools for accelerating drug discovery. nih.govresearchgate.net These computational methods use algorithms to identify patterns in data, building predictive models that can guide the design of new molecules with improved properties. nih.gov

Key applications in the context of pyrrolidinyl-nicotinate research include:

Quantitative Structure-Activity Relationship (QSAR): ML models can learn the relationship between the chemical structures of a series of compounds and their measured biological activity. nih.govresearchgate.net These QSAR models can then predict the activity of new, unsynthesized analogues, helping chemists prioritize which compounds to make. nih.gov This involves representing molecules with numerical "descriptors" that capture their structural and physicochemical features. researchgate.net

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate is crucial for its success. ML models trained on historical ADMET data can forecast these properties for novel compounds in silico, allowing researchers to identify and filter out molecules with poor drug-like characteristics early in the discovery process, saving time and resources. researchgate.netyoutube.com

By integrating these predictive models, researchers can create a more efficient, iterative design cycle where computational predictions guide synthetic efforts, which in turn generate new data to refine the models further. nih.govyoutube.com

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of Ethyl 2-(1-pyrrolidinyl)nicotinate, and how can reaction conditions be optimized?

- Methodology : The synthesis of nicotinate derivatives often involves nucleophilic substitution or coupling reactions. For example, ethyl nicotinate derivatives can be synthesized via esterification under acidic conditions using ethanol as a solvent and reaction medium. Optimization may include temperature control (e.g., reflux at 80–100°C), stoichiometric adjustments of reagents (e.g., 1.2–1.5 equivalents of pyrrolidine for substitution), and catalytic use of bases like triethylamine to enhance reactivity .

- Characterization : Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) and structural confirmation using -NMR and -NMR are critical. Key NMR signals for the pyrrolidinyl moiety typically appear as multiplet peaks between δ 1.8–2.2 ppm () and δ 40–50 ppm () .

Q. Which analytical techniques are most reliable for characterizing this compound, and how are spectral data interpreted?

- Techniques :

- NMR Spectroscopy : -NMR identifies proton environments (e.g., ethyl ester protons at δ 1.3–1.4 ppm as a triplet and δ 4.3–4.4 ppm as a quartet). The pyrrolidinyl group’s protons show distinct splitting patterns due to ring conformation .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated for : 220.1212) and fragmentation patterns.

- Infrared (IR) Spectroscopy : Ester carbonyl (C=O) stretches appear near 1700–1750 cm, while pyrrolidinyl C-N stretches are observed around 1200–1250 cm .

Advanced Research Questions

Q. How can regioselectivity challenges in the substitution of the pyridine ring be addressed during synthesis?

- Approach : Regioselective substitution at the 2-position of the pyridine ring can be achieved using directing groups or protecting strategies. For example, prior introduction of a nitro or bromo group at the 3-position may direct nucleophilic attack (e.g., pyrrolidine) to the 2-position via steric or electronic effects. Computational modeling (DFT calculations) can predict reactive sites by analyzing electron density and frontier molecular orbitals .

- Case Study : In analogous compounds like Ethyl 2-(trifluoromethyl)nicotinate, halogenated intermediates (e.g., bromo derivatives) facilitate regiocontrol during cross-coupling reactions .

Q. What strategies are effective in resolving contradictory bioactivity data observed in in vitro versus in vivo studies for this compound?

- Methodology :

- Metabolic Stability Assays : Evaluate hepatic microsomal stability to identify rapid metabolism (e.g., ester hydrolysis) that may reduce in vivo efficacy.

- Prodrug Design : Modify the ethyl ester to a more stable prodrug form (e.g., tert-butyl ester) to enhance bioavailability .

- Pharmacokinetic Profiling : Use LC-MS/MS to quantify plasma concentrations and correlate with observed bioactivity discrepancies .

Q. How can the electronic effects of the pyrrolidinyl substituent influence the compound’s reactivity in medicinal chemistry applications?

- Analysis : The pyrrolidinyl group’s electron-donating nature increases electron density on the pyridine ring, altering binding affinity in biological targets. For example, in anti-fibrotic studies, this group may enhance interactions with hydrophobic pockets in enzyme active sites (e.g., TGF-β receptors). Comparative studies with piperidinyl or morpholinyl analogs can isolate electronic contributions .

Experimental Design Considerations

Q. What experimental controls are essential when assessing the compound’s stability under varying pH conditions?

- Design :

- pH Buffers : Test stability in physiologically relevant buffers (pH 1.2 for gastric fluid; pH 7.4 for blood).

- Degradation Kinetics : Monitor via HPLC at intervals (0, 6, 12, 24 hours) to calculate half-life ().

- Degradation Products : Identify hydrolyzed products (e.g., free nicotinic acid) using LC-HRMS .

Q. How can computational tools (e.g., molecular docking) guide the rational design of this compound derivatives with enhanced target affinity?

- Workflow :

- Target Selection : Choose a validated target (e.g., kinases involved in fibrosis).

- Docking Simulations : Use software like AutoDock Vina to predict binding poses. Focus on hydrogen bonding (pyrrolidinyl N–H with catalytic residues) and π-π stacking (pyridine ring with aromatic side chains).

- SAR Analysis : Synthesize derivatives with substituent variations (e.g., fluorine at the 5-position) and validate predictions via IC assays .

Data Interpretation and Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity data between cancer cell lines and primary cell models?

- Resolution :

- Cell Line Validation : Ensure cancer lines (e.g., HeLa) are not contaminated or misidentified.

- Primary Cell Viability Assays : Use ATP-based assays (e.g., CellTiter-Glo) for higher sensitivity compared to MTT.

- Mechanistic Studies : Perform transcriptomic profiling to identify off-target effects in primary cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.